molecular formula C14H18N2OS B3084494 1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-94-9

1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084494
CAS No.: 1142212-94-9
M. Wt: 262.37 g/mol
InChI Key: XKSNSEJHJRLIHN-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of ethyl acetoacetate, thiourea, and 2-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives using reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-17-12-8-6-5-7-11(12)16-10-9-14(2,3)15-13(16)18/h5-10H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSNSEJHJRLIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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Reactant of Route 4
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1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
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